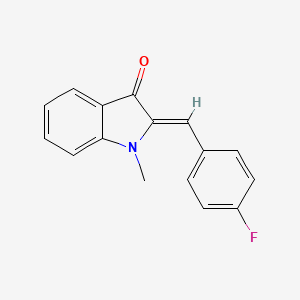
(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylindole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but lacks the fluorophenyl group, which can influence its reactivity and biological activity.
4-Fluoroindole: Contains a fluorine atom on the indole ring, which can affect its chemical properties differently compared to the fluorophenyl group in the target compound.
Indole-3-acetic acid: A naturally occurring indole derivative with distinct biological functions, primarily as a plant hormone.
The uniqueness of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12FNO |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-1-methylindol-3-one |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(19)15(18)10-11-6-8-12(17)9-7-11/h2-10H,1H3/b15-10- |
InChI Key |
CCULBDZISZJCRU-GDNBJRDFSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















